Cas no 1935083-42-3 (1-(3,5-difluoro-2-methoxyphenyl)prop-2-en-1-one)

1-(3,5-Difluoro-2-methoxyphenyl)prop-2-en-1-one is a fluorinated aromatic enone compound characterized by its distinct structural features, including a difluorinated phenyl ring and a methoxy substituent. The presence of electron-withdrawing fluorine atoms enhances its reactivity in Michael additions and other conjugate addition reactions, making it a valuable intermediate in organic synthesis. The methoxy group further modulates electronic properties, influencing regioselectivity in subsequent transformations. This compound is particularly useful in pharmaceutical and agrochemical research, where fluorinated building blocks are sought for their metabolic stability and bioactivity. Its well-defined structure ensures consistency in synthetic applications, supporting the development of novel bioactive molecules.
1-(3,5-difluoro-2-methoxyphenyl)prop-2-en-1-one structure
1935083-42-3 structure
商品名:1-(3,5-difluoro-2-methoxyphenyl)prop-2-en-1-one
CAS番号:1935083-42-3
MF:C10H8F2O2
メガワット:198.166130065918
CID:6108863
PubChem ID:130925868

1-(3,5-difluoro-2-methoxyphenyl)prop-2-en-1-one 化学的及び物理的性質

名前と識別子

    • 1-(3,5-difluoro-2-methoxyphenyl)prop-2-en-1-one
    • 1935083-42-3
    • EN300-1853288
    • インチ: 1S/C10H8F2O2/c1-3-9(13)7-4-6(11)5-8(12)10(7)14-2/h3-5H,1H2,2H3
    • InChIKey: AJTMQGJTZOENTE-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC(=CC(C(C=C)=O)=C1OC)F

計算された属性

  • せいみつぶんしりょう: 198.04923582g/mol
  • どういたいしつりょう: 198.04923582g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 230
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 26.3Ų

1-(3,5-difluoro-2-methoxyphenyl)prop-2-en-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1853288-5.0g
1-(3,5-difluoro-2-methoxyphenyl)prop-2-en-1-one
1935083-42-3
5g
$3189.0 2023-06-01
Enamine
EN300-1853288-0.05g
1-(3,5-difluoro-2-methoxyphenyl)prop-2-en-1-one
1935083-42-3
0.05g
$924.0 2023-09-18
Enamine
EN300-1853288-10g
1-(3,5-difluoro-2-methoxyphenyl)prop-2-en-1-one
1935083-42-3
10g
$4729.0 2023-09-18
Enamine
EN300-1853288-0.25g
1-(3,5-difluoro-2-methoxyphenyl)prop-2-en-1-one
1935083-42-3
0.25g
$1012.0 2023-09-18
Enamine
EN300-1853288-0.5g
1-(3,5-difluoro-2-methoxyphenyl)prop-2-en-1-one
1935083-42-3
0.5g
$1056.0 2023-09-18
Enamine
EN300-1853288-0.1g
1-(3,5-difluoro-2-methoxyphenyl)prop-2-en-1-one
1935083-42-3
0.1g
$968.0 2023-09-18
Enamine
EN300-1853288-1.0g
1-(3,5-difluoro-2-methoxyphenyl)prop-2-en-1-one
1935083-42-3
1g
$1100.0 2023-06-01
Enamine
EN300-1853288-1g
1-(3,5-difluoro-2-methoxyphenyl)prop-2-en-1-one
1935083-42-3
1g
$1100.0 2023-09-18
Enamine
EN300-1853288-5g
1-(3,5-difluoro-2-methoxyphenyl)prop-2-en-1-one
1935083-42-3
5g
$3189.0 2023-09-18
Enamine
EN300-1853288-10.0g
1-(3,5-difluoro-2-methoxyphenyl)prop-2-en-1-one
1935083-42-3
10g
$4729.0 2023-06-01

1-(3,5-difluoro-2-methoxyphenyl)prop-2-en-1-one 関連文献

1-(3,5-difluoro-2-methoxyphenyl)prop-2-en-1-oneに関する追加情報

1-(3,5-Difluoro-2-methoxyphenyl)prop-2-en-1-one: A Comprehensive Overview

The compound with CAS No. 1935083-42-3, commonly referred to as 1-(3,5-difluoro-2-methoxyphenyl)prop-2-en-1-one, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluorinated aromatic ring and a propenone moiety, making it a valuable subject for both academic research and industrial applications.

Recent studies have highlighted the potential of 1-(3,5-difluoro-2-methoxyphenyl)prop-2-en-1-one as a precursor in the synthesis of bioactive compounds. Its structure allows for a wide range of chemical modifications, enabling researchers to explore its role in drug discovery. For instance, the presence of the fluorine atoms on the aromatic ring enhances the molecule's stability and bioavailability, making it an attractive candidate for pharmaceutical applications.

One of the most notable advancements in the study of this compound involves its use in the development of antimicrobial agents. Researchers have found that derivatives of 1-(3,5-difluoro-2-methoxyphenyl)prop-2-en-1-one exhibit potent activity against various bacterial and fungal strains. This discovery has opened new avenues for exploring its potential in combating antibiotic resistance, a pressing global health issue.

In addition to its pharmacological applications, 1-(3,5-difluoro-2-methoxyphenyl)prop-2-en-1-one has also been investigated for its role in organic synthesis. Its aromatic substitution patterns and conjugated system make it an ideal building block for constructing complex molecular architectures. Recent research has demonstrated its utility in synthesizing heterocyclic compounds, which are widely used in medicinal chemistry.

The synthesis of this compound typically involves a multi-step process that combines principles from both classical and modern organic chemistry. The introduction of the fluorine atoms and the methoxy group on the aromatic ring requires precise control over reaction conditions to ensure high yields and purity. Advances in catalytic methods have further streamlined this process, making large-scale production more feasible.

From an environmental perspective, understanding the degradation pathways of 1-(3,5-difluoro-2-methoxyphenyl)prop-2-en-1-one is crucial for assessing its ecological impact. Recent studies have shown that this compound undergoes rapid hydrolysis under certain conditions, reducing its persistence in aquatic environments. This information is vital for regulatory agencies aiming to establish safety guidelines for its use.

In conclusion, 1-(3,5-difluoro-2-methoxyphenyl)prop-2-en-1-one (CAS No. 1935083-42-3) stands out as a versatile and intriguing molecule with diverse applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthesis and application research, positions it as a key player in future scientific endeavors. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to both academia and industry.

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